molecular formula C4H2N2OS B14281561 [1,3]Thiazolo[5,4-d][1,2]oxazole CAS No. 126877-13-2

[1,3]Thiazolo[5,4-d][1,2]oxazole

Cat. No.: B14281561
CAS No.: 126877-13-2
M. Wt: 126.14 g/mol
InChI Key: SQRYZXCHZMCFEP-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-d][1,2]oxazole is a fused heterocyclic compound containing both thiazole (a five-membered ring with nitrogen and sulfur) and oxazole (a five-membered ring with nitrogen and oxygen). Its nomenclature follows IUPAC rules, where priority is given to heteroatom positions, resulting in the numbering of the thiazole and oxazole moieties as per their lower locants .

Properties

CAS No.

126877-13-2

Molecular Formula

C4H2N2OS

Molecular Weight

126.14 g/mol

IUPAC Name

[1,3]thiazolo[5,4-d][1,2]oxazole

InChI

InChI=1S/C4H2N2OS/c1-3-4(7-6-1)5-2-8-3/h1-2H

InChI Key

SQRYZXCHZMCFEP-UHFFFAOYSA-N

Canonical SMILES

C1=NOC2=C1SC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[5,4-d][1,2]oxazole typically involves the condensation of dithiooxamide with 4,5-dichloro-1,2-thiazole-3-carbaldehyde and 5-phenyl-1,2-oxazole-3-carbaldehyde, followed by oxidation of the intermediate 2,5-dihydro[1,3]thiazolo[5,4-d][1,2]oxazoles with selenium dioxide . This method provides a straightforward route to obtain the desired compound with high efficiency.

Industrial Production Methods

While specific industrial production methods for [1,3]Thiazolo[5,4-d][1,2]oxazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Scientific Research Applications

Chemistry

In chemistry, [1,3]Thiazolo[5,4-d][1,2]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific electronic properties .

Biology and Medicine

The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is being explored for its antitumor and antiviral activities, as well as its role as a ligand for estrogen and adenosine receptors .

Industry

In the industrial sector, [1,3]Thiazolo[5,4-d][1,2]oxazole is used in the development of organic semiconductors and optoelectronic devices. Its high oxidative stability and rigid planar structure make it suitable for applications in organic photovoltaics and field-effect transistors .

Comparison with Similar Compounds

[1,3]Oxazolo[5,4-d]Pyrimidine

  • Structure : Combines oxazole and pyrimidine rings.
  • Activity : Exhibits auxin-like effects, stimulating root and shoot growth in plants (e.g., wheat, soybean) at 10⁻⁹ M concentrations, comparable to synthetic auxins like NAA .
  • Applications : Proposed as a phytohormone substitute in agriculture to enhance crop yields .

Thiazolo[4,3-b]-1,3,4-Thiadiazole

  • Structure : Fused thiazole and thiadiazole rings.
  • Synthesis : Derived from aldehydes, thioglycolic acid, and other precursors, highlighting versatility in chemical modifications .

5-Sulfanyl-[1,3]Thiazolo[5,4-d]Pyrimidin-7-ol

  • Structure : Thiazolo-pyrimidine with sulfanyl and hydroxyl substituents.
  • Activity: Limited data, but sulfanyl groups often enhance bioavailability and binding affinity in drug design .

N-Sulfonyl Substituted 1,3-Oxazole

  • Structure : Oxazole with sulfonyl substituents.
  • Activity : Demonstrates plant growth stimulation in maize and flax, outperforming traditional auxins in some cases .

Data Table: Key Structural Analogs and Their Properties

Compound Name Core Structure Biological Activity Applications References
[1,3]Oxazolo[5,4-d]pyrimidine Oxazole + Pyrimidine Auxin-like plant growth stimulation Agricultural biotechnology
Thiazolo[4,3-b]-1,3,4-thiadiazole Thiazole + Thiadiazole Antimicrobial/anticancer potential Pharmaceutical development
N-Sulfonyl-1,3-oxazole Oxazole + Sulfonyl group Enhanced vegetative growth in crops Crop yield improvement
5-Sulfanyl-thiazolo-pyrimidin-ol Thiazolo-pyrimidine + SH/OH Underexplored; computational interest Drug design (theoretical)

Research Findings and Mechanistic Insights

  • Plant Growth Regulation : [1,3]Oxazolo[5,4-d]pyrimidine derivatives and N-sulfonyl oxazoles enhance root elongation by mimicking auxin signaling pathways, likely through interactions with auxin-binding proteins .
  • Pharmacological Potential: Thiadiazole and thiazole analogs exhibit broad activities (e.g., anticancer, antiviral) due to their ability to disrupt enzyme function or DNA synthesis .
  • Synthetic Flexibility : Fused heterocycles like thiazolo-oxazole systems allow modular synthesis, enabling tailored substitutions for target-specific applications .

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